4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Steroid Sulfatase Hormone-Dependent Cancer Covalent Inhibitor

Researchers developing covalent probes for steroid sulfatase (STS) face significant reproducibility risk when substituting validated inhibitors with generic sulfonyl chlorides-close analogs lack documented biological activity and exhibit altered molecular properties that compromise assay outcomes. 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride (CAS 1375068-02-2) directly addresses this gap: • Validated cellular IC50 of 19 nM against human STS-enables target engagement studies in hormone-dependent cancer models. • Defined physicochemical profile (XLogP3-AA = 3, 6 rotatable bonds) supports predictable cellular permeability. • Supplied at ≥95% purity to minimize impurity interference in medicinal chemistry and chemical biology workflows.

Molecular Formula C10H11ClF2O3S
Molecular Weight 284.71 g/mol
CAS No. 1375068-02-2
Cat. No. B1426941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride
CAS1375068-02-2
Molecular FormulaC10H11ClF2O3S
Molecular Weight284.71 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OCCCCS(=O)(=O)Cl
InChIInChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2
InChIKeyCMQSPWYQTTUGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride – Overview


4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride (CAS 1375068-02-2) is a functionalized aliphatic sulfonyl chloride featuring a 2,4-difluorophenoxy group linked via a four-carbon butane chain. The compound has been identified as a potent inhibitor of human steroid sulfatase (STS), with a reported IC50 of 19 nM in a cellular assay [1]. Its sulfonyl chloride warhead enables covalent modification of target nucleophiles, a property that underpins its utility as a chemical probe and potential therapeutic intermediate [2]. Commercial sources supply the compound at a minimum purity of 95%, ensuring reliable performance in research applications .

Covalent sulfonyl chloride warhead supports target modification studies
Reported STS inhibition context fits steroid sulfatase pathway research
Defined purity supply supports direct use in cellular assays

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride – Why Generic Substitution Fails


Substituting 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride with a generic sulfonyl chloride or a close structural analog introduces significant risk to experimental reproducibility and procurement value. The specific combination of a 2,4-difluorophenoxy moiety, a four-carbon alkyl spacer, and a sulfonyl chloride warhead dictates distinct physicochemical properties—including lipophilicity (XLogP3-AA = 3) and conformational flexibility (6 rotatable bonds)—that directly influence target engagement and reaction kinetics [1]. Furthermore, the compound's validated potency against human steroid sulfatase (IC50 = 19 nM) in a cellular context [2] is not guaranteed for analogs with differing chain lengths, substitution patterns, or leaving groups. Even closely related compounds, such as the ethane or propane homologs or the sulfonyl fluoride variant, lack comparable documented biological activity and exhibit altered molecular properties that can compromise assay outcomes or synthetic utility.

Shorter-chain analogs (ethane, propane) lack reported STS inhibitory data and may not reproduce target engagement
Sulfonyl fluoride or alternate leaving groups may shift reaction kinetics and covalent modification profile
Missing 2,4-difluoro substitution can alter lipophilicity and target recognition, limiting direct replacement

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride – Quantitative Differentiation


Steroid Sulfatase (STS) Cellular Inhibition

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride exhibits potent inhibition of human steroid sulfatase (STS) in a cellular context, with an IC50 value of 19 nM [1]. This value is derived from a JEG3 human choriocarcinoma cell-based assay using [3H] estrone sulfate as substrate. In contrast, the closest structural analogs—including 2-(2,4-difluorophenoxy)ethane-1-sulfonyl chloride, 3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride, and the corresponding sulfonyl fluoride—lack publicly reported inhibitory data for STS, preventing any meaningful comparison. The 19 nM IC50 positions this compound among the low-nanomolar STS inhibitors, a potency level that is critical for cellular proof-of-concept studies and structure–activity relationship (SAR) exploration.

STS Cellular IC50
Head-to-head
19 nM
Supports STS pathway-study context
JEG3 cells, [3H]E1S substrate; comparator analogs lack reported data
Steroid Sulfatase Hormone-Dependent Cancer Covalent Inhibitor

Optimized Lipophilicity for Cellular Permeability

The compound's computed octanol-water partition coefficient (XLogP3-AA) is 3, indicating balanced lipophilicity suitable for passive membrane diffusion [1]. While experimental logP data are not publicly available, this calculated value distinguishes it from shorter-chain analogs. For instance, the ethane- and propane-linked homologs are expected to have lower logP values due to reduced hydrocarbon character. Excessive lipophilicity (logP > 5) can lead to poor solubility and off-target promiscuity, whereas insufficient lipophilicity (logP < 1) may hinder cellular uptake. The XLogP3-AA of 3 places this compound within a favorable range for cell-based assays and potential in vivo applications.

Calculated Lipophilicity
Class-level
XLogP3-AA = 3
Context-dependent lipophilicity profile
Computed value; experimental logP unavailable
Lipophilicity Drug-like Properties SAR

Enhanced Conformational Flexibility for Target Engagement

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride possesses 6 rotatable bonds [1], a structural feature that confers greater conformational adaptability compared to its shorter-chain analogs. The ethane-linked homolog (2-(2,4-difluorophenoxy)ethane-1-sulfonyl chloride) contains only 4 rotatable bonds, while the propane-linked homolog contains 5. The additional flexibility provided by the butane spacer may allow the sulfonyl chloride warhead to access a wider range of nucleophilic residues within an enzyme active site or to adopt conformations that enhance binding affinity. This property is particularly relevant for covalent inhibitors, where precise orientation of the electrophilic group is critical for efficient and selective target modification.

Rotatable Bonds
Cross-study comparable
6
May influence target engagement
Ethane homolog has 4, propane homolog has 5
Conformational Flexibility Molecular Recognition Ligand Efficiency

Higher Molecular Weight May Enhance Binding Interactions

With a molecular weight of 284.71 g/mol, 4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride is significantly heavier than its shorter-chain analogs (e.g., 2-(2,4-difluorophenoxy)ethane-1-sulfonyl chloride: 256.65 g/mol; 3-(2,4-difluorophenoxy)propane-1-sulfonyl chloride: 270.68 g/mol) [1]. This increased mass reflects the additional methylene units in the butane linker, which contribute to both van der Waals contacts within a protein binding pocket and the compound's overall lipophilic surface area. In the context of covalent inhibition, a larger molecular framework can improve shape complementarity with the target site, potentially enhancing both initial binding affinity and the efficiency of covalent bond formation.

Molecular Weight
Cross-study comparable
284.71 g/mol
May support larger binding interface
Heavier than ethane (256.65) and propane (270.68) analogs
Molecular Weight Target Engagement Fragment-Based Drug Design

High-Purity Supply for Reproducible Research

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride is commercially available from at least one reputable supplier (AKSci) with a minimum purity specification of 95% . This level of purity ensures that the compound can be used directly in biological assays or synthetic transformations without the need for additional purification, reducing variability and improving reproducibility. While other sulfonyl chlorides in this chemical space may be offered at lower purities or without defined specifications, the availability of a high-purity batch simplifies procurement and lowers the risk of experimental artifacts caused by impurities.

Purity Specification
Data to verify
Min. 95%
Supports batch consistency review
Supplier specification; independent verification recommended
Purity Specification Procurement Quality Assurance

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride – Recommended Applications


Covalent Probe for STS in Hormone-Dependent Cancer Research

The compound's validated cellular IC50 of 19 nM against human STS makes it a suitable starting point for developing covalent chemical probes to interrogate STS function in hormone-dependent cancers, such as breast and endometrial cancers. Its balanced lipophilicity and moderate molecular weight support cellular permeability, enabling target engagement studies in relevant cell lines [1].

Building Block for Targeted Covalent Inhibitor Libraries

As a sulfonyl chloride, 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride serves as an electrophilic warhead that can be elaborated into sulfonamide or sulfonate ester derivatives. Its unique combination of a 2,4-difluorophenoxy group and a four-carbon spacer provides a distinct chemotype for exploring structure–activity relationships in covalent inhibitor discovery programs [2].

High-Purity Reagent for Medicinal Chemistry and Chemical Biology

With a minimum purity of 95%, this compound is suitable for use in medicinal chemistry campaigns and chemical biology experiments where reproducibility and minimal impurity interference are essential. Its defined physicochemical properties (XLogP3-AA = 3, 6 rotatable bonds) facilitate the design of analogs with predictable behavior in biological assays .

Application
Selection Property
Validation Focus
STS pathway research in hormone-dependent cancer models
Reported cellular inhibition context
Target engagement and selectivity validation
Covalent inhibitor library building block
Sulfonyl chloride warhead versatility
SAR and reactivity profiling
Medicinal chemistry reagent
Defined purity specification
Batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.